molecular formula C16H14N2O4S B11943547 4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid CAS No. 87998-76-3

4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid

Katalognummer: B11943547
CAS-Nummer: 87998-76-3
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: QDIPIERKIDIUFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoic acid is an organic compound characterized by its complex structure, which includes a phenoxyacetyl group, a carbothioyl group, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoic acid typically involves multiple steps. One common method starts with the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form the phenoxyacetyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-aminobenzoic acid: Shares the benzoic acid moiety but lacks the phenoxyacetyl and carbothioyl groups.

    Phenoxyacetic acid: Contains the phenoxyacetyl group but lacks the benzoic acid and carbothioyl groups.

    Thiourea derivatives: Contain the carbothioyl group but differ in the rest of the structure.

Uniqueness

4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

87998-76-3

Molekularformel

C16H14N2O4S

Molekulargewicht

330.4 g/mol

IUPAC-Name

4-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H14N2O4S/c19-14(10-22-13-4-2-1-3-5-13)18-16(23)17-12-8-6-11(7-9-12)15(20)21/h1-9H,10H2,(H,20,21)(H2,17,18,19,23)

InChI-Schlüssel

QDIPIERKIDIUFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.